molecular formula C12H10N2O2S B1454324 Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 941866-83-7

Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B1454324
CAS No.: 941866-83-7
M. Wt: 246.29 g/mol
InChI Key: DQIRBIVJZAKVAD-UHFFFAOYSA-N
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Description

“Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate” is a complex organic compound. It’s part of a class of compounds known as propargyl-containing compounds, which have wide applications in organic synthesis . They are valuable precursors for the synthesis of heterocycles .


Synthesis Analysis

The synthesis of propargyl-containing compounds often involves base- or metal-catalyzed propargylation . The crude product is typically purified by column chromatography on silica gel .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The propargyl group can be visualized by different techniques, including Raman and fluorescence imaging .


Chemical Reactions Analysis

The terminal alkynes in propargyl-containing compounds can undergo oxidative alkyne–alkyne coupling under certain conditions, resulting in polymers with bimodal molecular weight distributions .

Scientific Research Applications

Synthesis and Reactivity

Research on similar compounds often focuses on their synthesis and chemical reactivity. For example, the behavior of similar thiazole-imino compounds in cycloaddition and cyclocondensation reactions has been studied, leading to the production of various derivative compounds such as dihydroimidazo[2,1-b]thiazol-5(6H)-one and dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6-trione derivatives (Sokolov et al., 2012). These studies contribute to the development of new synthetic pathways and the discovery of new compounds with potential applications.

Antimicrobial Activities

Some research has explored the antimicrobial properties of benzothiazole-imino compounds. For instance, benzothiazole-imino-benzoic acid ligands and their metal complexes have been synthesized and shown to exhibit good antimicrobial activity against various bacterial strains (Mishra et al., 2019). This indicates the potential of such compounds for use in antimicrobial treatments or as agents in the development of new antibiotics.

Green Synthesis and Catalysis

The field of green chemistry has also seen applications of similar compounds, such as the use of ionic liquids for the efficient synthesis of functionalized thiazol-imine derivatives (Shahvelayati et al., 2017). These methods are aimed at reducing the environmental impact of chemical syntheses while achieving high yields and purity of the desired products.

Catalytic Applications

Research into the catalytic uses of compounds with similar structures includes studies on gold-catalyzed iminations, which have shown atypical chemoselectivity useful for synthesizing α-amino-2-en-1-ones and -1-als (Skaria et al., 2019). These findings have implications for the development of new catalytic processes in organic synthesis.

Biochemical Analysis

Biochemical Properties

Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to interact with enzymes such as thiamine-dependent enzymes, which are crucial for carbohydrate metabolism . Additionally, the compound’s propargyl group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity . These interactions highlight the compound’s potential as an enzyme inhibitor, which could be useful in drug development and biochemical research.

Cellular Effects

This compound has been shown to exhibit cytotoxic activity against various cell lines. Studies have demonstrated its ability to inhibit the growth of cancer cells, such as HepG2, LU-1, and Hela cell lines . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to induce the secretion of sAPPα and increase MAPK phosphorylation, which are critical for cell survival and proliferation . These effects suggest that the compound could be a valuable tool for studying cancer biology and developing anticancer therapies.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound’s propargyl group can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition . Additionally, the thiazole ring can interact with various receptors and proteins, modulating their activity and affecting downstream signaling pathways . These interactions can result in changes in gene expression and cellular function, highlighting the compound’s potential as a modulator of biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that the compound can maintain its cytotoxic activity over extended periods, although its potency may decrease due to degradation . These findings underscore the importance of optimizing storage conditions and experimental protocols to ensure consistent results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, such as hepatotoxicity and neurotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications and minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s thiazole ring can be metabolized by thiamine-dependent enzymes, while its propargyl group can undergo oxidative metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters, and can bind to plasma proteins, affecting its distribution and accumulation in tissues . These interactions can impact the compound’s pharmacokinetics and therapeutic efficacy, highlighting the importance of understanding its transport and distribution mechanisms.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through post-translational modifications and targeting signals These localization patterns can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes

Properties

IUPAC Name

methyl 2-imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c1-3-6-14-9-5-4-8(11(15)16-2)7-10(9)17-12(14)13/h1,4-5,7,13H,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIRBIVJZAKVAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C(=N)S2)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Reactant of Route 5
Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Reactant of Route 6
Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

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